molecular formula C17H14N4S B5842176 5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B5842176
M. Wt: 306.4 g/mol
InChI Key: LXZGUUXGAONCOD-UHFFFAOYSA-N
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Description

5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the triazinoindole family This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety, with a thiol group at the 3-position

Properties

IUPAC Name

5-benzyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-11-7-8-14-13(9-11)15-16(18-17(22)20-19-15)21(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZGUUXGAONCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC(=S)NN=C23)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable indole derivative, the introduction of the triazine ring can be achieved through a series of nucleophilic substitution and cyclization reactions. The thiol group is then introduced via thiolation reactions using reagents such as thiourea or hydrogen sulfide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazine and indole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets such as enzymes and metal ions. For instance, its ability to chelate iron ions disrupts cellular iron homeostasis, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also affects various signaling pathways, including those involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • 5-ethyl-8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • 3-(ethylsulfanyl)-5-isopropyl-5H-[1,2,4]triazino[5,6-b]indole

Uniqueness

Compared to similar compounds, 5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol exhibits unique properties due to the presence of the benzyl group, which enhances its lipophilicity and potential for biological interactions. This makes it a promising candidate for further research and development in various scientific fields.

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